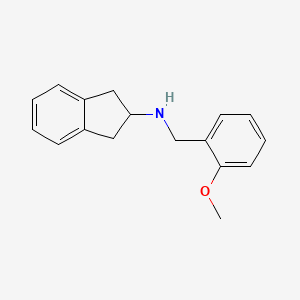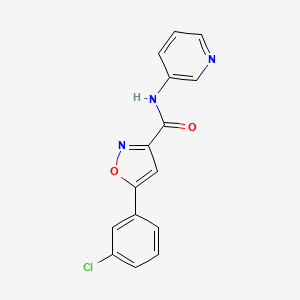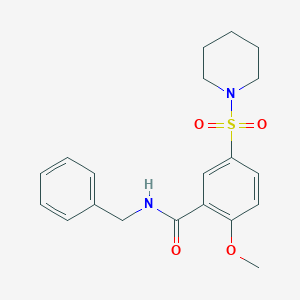![molecular formula C18H18BrN3OS B4740011 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4740011.png)
3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
説明
3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTB is a thioamide derivative of 2-phenylaminopyrrolidine, which has been found to exhibit antitumor and antiviral activities.
科学的研究の応用
3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to exhibit promising antitumor and antiviral activities. In vitro studies have shown that 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to inhibit the replication of HIV-1 and hepatitis B virus. In addition, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine.
作用機序
The exact mechanism of action of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it has been proposed that 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide may inhibit the activity of certain enzymes or proteins involved in tumor growth or viral replication. For example, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to inhibit the activity of RNA polymerase II, an enzyme involved in the transcription of viral genes.
Biochemical and Physiological Effects
3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide induces apoptosis, or programmed cell death, in cancer cells. 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to inhibit cell migration and invasion, which are important processes involved in tumor metastasis. In addition, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to increase the levels of reactive oxygen species, which can cause oxidative damage to cancer cells. 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to increase the levels of intracellular calcium, which can trigger apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is its potential use as an anticancer and antiviral agent. 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to exhibit potent activity against various cancer cell lines and viral pathogens. Another advantage of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is its relatively simple synthesis method, which makes it accessible to researchers. However, there are also some limitations associated with 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. For example, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has low solubility in water, which can make it difficult to administer in vivo. In addition, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has not been extensively studied in vivo, so its toxicity and pharmacokinetics are not well understood.
将来の方向性
There are several future directions for research on 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One direction is to optimize the synthesis method to improve the yield and purity of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. Another direction is to investigate the in vivo efficacy and toxicity of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, which will be important for its potential use as a therapeutic agent. In addition, further studies are needed to elucidate the exact mechanism of action of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, which will help to identify potential targets for drug development. Finally, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide can be further modified to improve its solubility and bioavailability, which will enhance its potential as a therapeutic agent.
特性
IUPAC Name |
3-bromo-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS/c19-14-7-5-6-13(12-14)17(23)21-18(24)20-15-8-1-2-9-16(15)22-10-3-4-11-22/h1-2,5-9,12H,3-4,10-11H2,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBZYIOWKQVRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4739941.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4739942.png)

![4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4739954.png)
![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4739960.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4739968.png)
![2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4739974.png)
![N-[4-(aminosulfonyl)phenyl]-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4739989.png)
![3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4739996.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4740004.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(3-methylphenoxy)propanamide](/img/structure/B4740029.png)
